![molecular formula C5H4N4O B13024399 [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide](/img/structure/B13024399.png)
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis method suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions: [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring structure, which can act as nucleophilic or electrophilic centers.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of various enzymes and receptors, including c-Met protein kinase and GABA A receptors . The compound has also shown promise as a fluorescent probe and as a structural unit in polymers for use in solar cells . Additionally, it has been investigated for its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Mecanismo De Acción
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide involves its interaction with specific molecular targets and pathways. For example, as a c-Met protein kinase inhibitor, the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent signaling. This inhibition can lead to the suppression of cancer cell proliferation and metastasis . Similarly, its interaction with GABA A receptors can modulate neurotransmitter activity, potentially leading to anxiolytic or sedative effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide include other triazole-fused heterocycles such as [1,2,3]triazolo[1,5-a]pyrazines and [1,2,4]triazolo[4,3-b]tetrazines . These compounds share structural similarities and often exhibit comparable chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific ring structure and the presence of the 7-oxide functional group. This functional group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Propiedades
Fórmula molecular |
C5H4N4O |
|---|---|
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
7-oxido-[1,2,4]triazolo[1,5-a]pyrazin-7-ium |
InChI |
InChI=1S/C5H4N4O/c10-8-1-2-9-5(3-8)6-4-7-9/h1-4H |
Clave InChI |
NQGVKXNJLHZWHD-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=CC2=NC=NN21)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



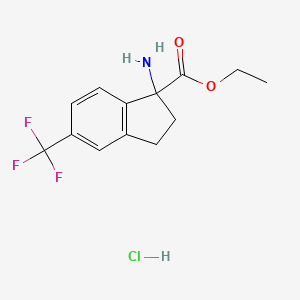
![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13024336.png)
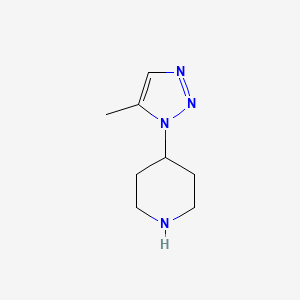
![(7R,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13024346.png)
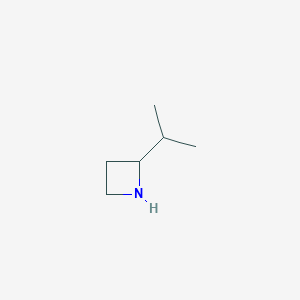

![Methyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B13024361.png)
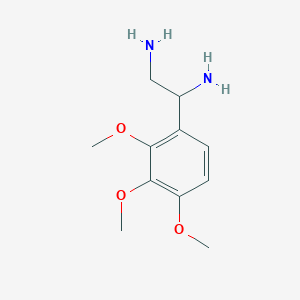
![Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13024382.png)
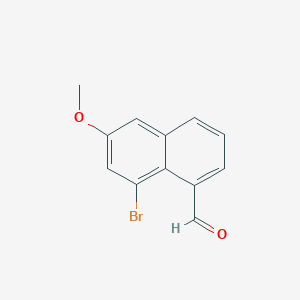
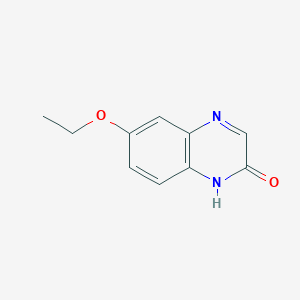
![5-Cyano-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B13024395.png)

